2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative distinguished by its unique substituents: a 3-(imidazolyl)propyl group at position 6, a methyl group at position 7, and a phenyl ring at position 4.
Properties
IUPAC Name |
2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-12-18-20(22(28)27(15)10-5-9-26-11-8-25-14-26)19(16-6-3-2-4-7-16)17(13-23)21(24)29-18/h2-4,6-8,11-12,14,19H,5,9-10,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVAQBLNGTETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile represents a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups, including an imidazole ring and a carbonitrile group, which are pivotal for its biological activity.
Chemical Structure and Properties
The compound's intricate structure can be described as follows:
- Core Structure : Pyrano-pyridine framework.
- Functional Groups : Amine, carbonitrile, and carbonyl groups.
This unique combination of structural elements contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, particularly in the following areas:
1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Similar compounds with structural analogs have shown effectiveness against various bacterial strains. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo | Similar pyrano-pyridine structure | Antitumor |
| 6-(1H-imidazol-1-yl)-4-(pyridin-3-yloxy)quinoline | Contains imidazole and pyridine | Antimicrobial |
| 2-amino-5-(pyridin-4-yloxy)-6-methylpyridine | Related heterocyclic structure | CNS activity |
These findings suggest that the presence of an imidazole and pyridine moiety enhances antimicrobial efficacy, potentially through disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
2. CNS Activity
The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in central nervous system (CNS) signaling pathways. This modulation can affect neurotransmitter release and receptor activation, indicating potential applications in treating CNS disorders such as anxiety or depression.
3. Antitumor Potential
Preliminary studies indicate that derivatives of this compound could possess antitumor properties. The presence of the imidazole ring is often associated with enhanced cytotoxicity against cancer cells, suggesting that this compound might inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to the target molecule:
- Antibacterial Studies : A study published in MDPI evaluated nitrogen-based heterocycles for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to the target molecule exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin .
- CNS Modulation : Research focusing on GPCR modulators highlights the potential for this compound to influence neurotransmitter systems. The ability to modulate receptor activity suggests therapeutic roles in managing mood disorders .
- Anticancer Research : A study on pyrano-pyridine derivatives indicated promising results in inhibiting the proliferation of cancer cell lines, emphasizing the need for further exploration into this compound's mechanism of action .
Comparison with Similar Compounds
Structural Analogs with Pyrano[3,2-c]pyridine Core
The target compound shares its core structure with several derivatives, differing primarily in substituents at positions 4 and 6:
Key Observations :
- The imidazole propyl group in the target compound may enhance hydrogen bonding or metal coordination compared to pyridinylmethyl or benzodioxolylmethyl groups .
- Methoxy groups in analogs (e.g., 4-methoxyphenyl in ) likely improve solubility but reduce metabolic stability.
Heterocyclic Analogs with Carbonitrile/Amino Motifs
Compounds with similar functional groups but divergent cores include:
Key Observations :
- Pyranopyrazoles (e.g., ) are synthesized via one-pot reactions, suggesting the target compound may be accessible through similar multicomponent strategies .
Bioactivity Considerations
- Imidazole groups are known for enzyme inhibition (e.g., cytochrome P450).
- Carbonitrile groups in analogs (e.g., ) often correlate with antifungal or anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
